molecular formula C14H23IN2O2 B13766517 Carbamic acid, methyl-, 3-(alpha-trimethylammoniopropyl)phenyl ester, iodide CAS No. 63981-66-8

Carbamic acid, methyl-, 3-(alpha-trimethylammoniopropyl)phenyl ester, iodide

Cat. No.: B13766517
CAS No.: 63981-66-8
M. Wt: 378.25 g/mol
InChI Key: VDLAMFAKUHJWPO-UHFFFAOYSA-N
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Description

Carbamic acid, methyl-, 3-(alpha-trimethylammoniopropyl)phenyl ester, iodide is a chemical compound with a complex structure. It is an ester of carbamic acid and is known for its unique properties and applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, methyl-, 3-(alpha-trimethylammoniopropyl)phenyl ester, iodide typically involves the reaction of carbamic acid derivatives with appropriate reagents under controlled conditions. One common method involves the reaction of methyl carbamate with 3-(alpha-trimethylammoniopropyl)phenyl iodide in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, methyl-, 3-(alpha-trimethylammoniopropyl)phenyl ester, iodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbamates and other oxidation products.

    Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.

    Substitution: The iodide group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the iodide group.

Major Products Formed

The major products formed from these reactions include various carbamate derivatives, alcohols, and substituted phenyl esters, depending on the reaction conditions and reagents used.

Scientific Research Applications

Carbamic acid, methyl-, 3-(alpha-trimethylammoniopropyl)phenyl ester, iodide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of carbamic acid, methyl-, 3-(alpha-trimethylammoniopropyl)phenyl ester, iodide involves its interaction with molecular targets such as enzymes and receptors. The ester group can undergo hydrolysis to release active carbamate species, which can then interact with biological molecules. The iodide group may also play a role in the compound’s reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

    Carbamic acid, methyl-, 3-methylphenyl ester: Similar in structure but lacks the trimethylammoniopropyl group.

    Carbamic acid, methyl-, 3-(dimethylamino)phenyl ester: Contains a dimethylamino group instead of the trimethylammoniopropyl group.

    Carbamic acid, methyl-, 3-(ethylamino)phenyl ester: Contains an ethylamino group instead of the trimethylammoniopropyl group.

Uniqueness

Carbamic acid, methyl-, 3-(alpha-trimethylammoniopropyl)phenyl ester, iodide is unique due to the presence of the trimethylammoniopropyl group and iodide, which confer specific reactivity and biological activity. This makes it distinct from other carbamate esters and valuable for specific applications in research and industry.

Properties

CAS No.

63981-66-8

Molecular Formula

C14H23IN2O2

Molecular Weight

378.25 g/mol

IUPAC Name

trimethyl-[1-[3-(methylcarbamoyloxy)phenyl]propyl]azanium;iodide

InChI

InChI=1S/C14H22N2O2.HI/c1-6-13(16(3,4)5)11-8-7-9-12(10-11)18-14(17)15-2;/h7-10,13H,6H2,1-5H3;1H

InChI Key

VDLAMFAKUHJWPO-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC(=CC=C1)OC(=O)NC)[N+](C)(C)C.[I-]

Origin of Product

United States

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